Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide
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Overview
Description
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, a methylamino group, and a cyanamide group attached to the triazine ring.
Preparation Methods
The synthesis of Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide can be achieved through several methods. One common synthetic route involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with ethyl cyanamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds .
Scientific Research Applications
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition. It may also serve as a probe for investigating cellular pathways and molecular targets.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may have applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biochemical assays, the compound may inhibit enzyme activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide can be compared with other triazine derivatives, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound lacks the ethyl and cyanamide groups, making it less versatile in certain applications.
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: Similar in structure but without the cyanamide group, which may affect its reactivity and applications.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another related compound with different functional groups, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it valuable for diverse scientific and industrial applications.
Properties
IUPAC Name |
ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O/c1-4-14(5-9)7-11-6(10-2)12-8(13-7)15-3/h4H2,1-3H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQVLHAWQFJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)NC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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